Silicontetraiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

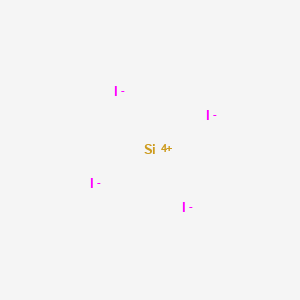

Silicon tetraiodide (SiI₄) is a covalent tetrahalide with a tetrahedral molecular geometry. It is characterized by a silicon atom centrally bonded to four iodine atoms, with a bond length of 2.430 Å and a bond angle of 108.5° . This compound is a crystalline solid at room temperature, with applications in semiconductor doping and organic synthesis due to its reactivity as a Lewis acid. Its CAS number is 13465-84-4, and it is primarily used in laboratory research .

Preparation Methods

Silicontetraiodide can be synthesized through several methods:

Reaction of Silicon with Iodine: The most common method involves treating a silicon-copper mixture with iodine.

Reaction of Silane with Iodine Vapor: Another method involves reacting silane (SiH₄) with iodine vapor at temperatures between 130-150°C.

Industrial Production: On an industrial scale, this compound can be produced by reacting silicon or silicon carbide with iodine at around 200°C.

Chemical Reactions Analysis

Silicontetraiodide undergoes various chemical reactions:

Hydrolysis: It reacts quickly with water and moisture in the air, decomposing to form silicon dioxide (SiO₂) and hydroiodic acid (HI). [ \text{SiI}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{HI} ]

Reduction: this compound can be reduced to silicon by hydrogen gas at high temperatures. [ \text{SiI}_4 + 2\text{H}_2 \rightarrow \text{Si} + 4\text{HI} ]

Substitution: It can undergo substitution reactions with various nucleophiles to form silicon amides and other derivatives.

Scientific Research Applications

Microelectronics

Manufacturing and Etching of Silicon Wafers

Silicon tetraiodide plays a crucial role in the microelectronics industry, particularly in the manufacture and etching of silicon wafers. Its reactivity with silicon surfaces allows for precise structuring necessary for electronic components. The compound is utilized in chemical vapor deposition (CVD) processes to create silicon-based films, which are essential for semiconductor devices. The advantages of using silicon tetraiodide include:

- High Purity : Silicon tetraiodide can produce high-purity silicon films, which are critical for electronic applications.

- Low Deposition Temperatures : It allows for low minimum film deposition temperatures, facilitating the growth of films without damaging underlying structures .

Material Science

Precursor to Silicon Amides

In material science, silicon tetraiodide serves as a precursor for synthesizing silicon amides (Si(NR₂)₄), which are important in various applications including:

- Polymer Chemistry : Used in the development of novel materials with specific properties.

- Catalysis : Silicon amides derived from silicon tetraiodide can act as catalysts in chemical reactions .

Nanotechnology

Cluster Formation Studies

Silicon tetraiodide is utilized in research involving the formation of silicon clusters. These clusters have significant implications in nanotechnology, particularly in:

- Quantum Dots : The ability to manipulate silicon clusters enables the production of quantum dots for optoelectronic applications.

- Nanocomposites : Research into silicon clusters contributes to advancements in nanocomposite materials that exhibit enhanced mechanical and thermal properties .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Microelectronics | Etching and manufacturing silicon wafers |

| Material Science | Synthesis of silicon amides |

| Nanotechnology | Studies on silicon cluster formation |

Case Study 1: CVD Processes Using Silicon Tetraiodide

A study demonstrated the effectiveness of silicon tetraiodide as a precursor in CVD processes for producing high-quality silicon films. The research highlighted that films deposited using SiI₄ exhibited superior electrical properties compared to those produced with other precursors, thus validating its application in semiconductor manufacturing .

Case Study 2: Purification of Metallurgical-Grade Silicon

Research has shown that silicon tetraiodide can be employed to purify metallurgical-grade silicon through iodine chemical vapor transport methods. This technique effectively removes impurities while producing high-purity silicon suitable for photovoltaic applications . The process involves heating a mixture of metallurgical-grade silicon and iodine, resulting in the deposition of purified silicon while undesirable iodides are removed.

Mechanism of Action

The mechanism by which silicontetraiodide exerts its effects primarily involves its reactivity with other compounds. For instance, in the CVD process, this compound decomposes at high temperatures to deposit silicon on substrates. The molecular targets and pathways involved in its reactions are largely determined by the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahalides

Silicon Tetrachloride (SiCl₄)

- Physical Properties : A colorless liquid at room temperature (melting point: −68.7°C, boiling point: 57.6°C).

- Reactivity : Highly reactive with water, undergoing hydrolysis to form silicic acid and HCl.

- Applications : Used in the production of high-purity silicon and silica glass.

- Bond Parameters : Shorter bond length (~2.02 Å) compared to SiI₄ due to smaller atomic size of chlorine .

Silicon Tetrabromide (SiBr₄)

- Physical Properties : A fuming liquid (melting point: 5.4°C, boiling point: 153°C).

- Reactivity : Less reactive than SiCl₄ but more reactive than SiI₄.

- Applications : Intermediate in silicon-based polymer synthesis.

- Bond Parameters : Bond length (~2.20 Å) intermediate between SiCl₄ and SiI₄ .

Tin Tetraiodide (SnI₄)

- Physical Properties : Orange crystalline solid (melting point: 144°C, boiling point: 340°C).

- Reactivity : Less hydrolytically stable than SiI₄; decomposes in moist air.

- Applications : Used in photovoltaic materials and as a catalyst.

- Structural Contrast : Larger central atom (Sn) leads to longer bond lengths (~2.70 Å) and lower thermal stability compared to SiI₄ .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Property | SiI₄ | SiCl₄ | SiBr₄ | SnI₄ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 535.70 | 169.90 | 347.70 | 626.31 |

| State at 25°C | Solid | Liquid | Liquid | Solid |

| Melting Point (°C) | 120–125 | −68.7 | 5.4 | 144 |

| Bond Length (Å) | 2.430 | ~2.02 | ~2.20 | ~2.70 |

| Bond Angle (°) | 108.5 | 109.5 | 109.5 | ~109.5 |

| Primary Use | Lab reagent | Semiconductor | Polymer synthesis | Photovoltaics |

Research Findings and Key Contrasts

- Thermal Stability : SiI₄ decomposes at lower temperatures (~250°C) compared to SnI₄, which remains stable up to 340°C .

- Reactivity Trends : Reactivity with water decreases from SiCl₄ > SiBr₄ > SiI₄, correlating with bond strength and electronegativity differences .

- Synthetic Utility : SiI₄ is preferred in iodine-transfer reactions due to weaker Si–I bonds, whereas SnI₄ is favored in solid-state material synthesis .

Biological Activity

Silicon tetraiodide (SiI₄) is a compound that has garnered attention in various fields, including materials science and plant biology. This article focuses on its biological activity, particularly its effects on plant growth and stress responses, as well as its potential antimicrobial properties.

Overview of Silicon Tetraiodide

Silicon tetraiodide is a silicon halide that can be synthesized through the reaction of silicon with iodine. Its unique chemical structure allows it to participate in various biological processes, especially in plants where silicon plays a crucial role in enhancing growth and stress tolerance.

Silicon, including its compounds like SiI₄, has been shown to influence plant biology through several mechanisms:

- Stress Alleviation : Silicon enhances plant resilience against abiotic stresses such as drought and salinity. It reduces oxidative damage by decreasing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity (e.g., superoxide dismutase and catalase) .

- Nutrient Uptake : Silicon improves nutrient uptake efficiency, particularly under stress conditions. It has been observed to modulate the expression of metal transporter genes, facilitating better iron transport in plants subjected to cadmium stress .

Case Studies

- Cadmium Stress Mitigation : A study demonstrated that the application of Si during cadmium exposure significantly reduced cadmium accumulation in wheat plants. The presence of Si downregulated genes associated with cadmium uptake while enhancing phytochelatin synthesis, which is crucial for detoxifying heavy metals .

- Salt Stress Tolerance : Research indicated that Si application improved salt stress tolerance in rice by modulating phytohormonal pathways. The ethylene signaling pathway was particularly highlighted, showing that Si could mitigate oxidative stress caused by high salinity .

Data Table: Summary of Biological Effects of Silicon Tetraiodide

Properties

Molecular Formula |

I4Si |

|---|---|

Molecular Weight |

535.703 g/mol |

IUPAC Name |

silicon(4+);tetraiodide |

InChI |

InChI=1S/4HI.Si/h4*1H;/q;;;;+4/p-4 |

InChI Key |

JHGCXUUFRJCMON-UHFFFAOYSA-J |

Canonical SMILES |

[Si+4].[I-].[I-].[I-].[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.